
ATP-Ans
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Overview
Description
ATP-Ans, also known as this compound, is a useful research compound. Its molecular formula is C20H23N6O15P3S and its molecular weight is 712.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical and Molecular Biology Applications
1.1 Role in Protein Aggregation Prevention
ATP has been shown to play a significant role in preventing protein aggregation, which is linked to various age-related diseases. A study utilizing 31P NMR spectroscopy demonstrated that high concentrations of ATP in tissues like the lens and retina help maintain protein solubility, thereby preventing aggregation that can lead to cataracts and macular degeneration . The hydrotropic nature of ATP allows it to interact with proteins, stabilizing them in their functional forms.
1.2 Interaction with Magnesium Ions
Recent research highlighted the interaction between ATP and magnesium ions using Liquid-Jet Photoemission Spectroscopy (LJ-PES). This study revealed how magnesium stabilizes ATP, influencing its role in phosphorylation reactions critical for energy transfer within cells . The insights gained from this interaction have implications for drug development and synthetic biology applications.
Pharmaceutical Applications
2.1 Drug Development Strategies
ATP-Ans has been identified as a potential coactivator for estrogen-regulated gene transcription through its interaction with specific proteins like NUDT5. Inhibitors of NUDT5 have been explored as therapeutic agents for estrogen-related diseases, particularly breast cancer . The discovery of existing drugs that can inhibit NUDT5 opens new avenues for repositioning these compounds for cancer treatment.
2.2 ATP Assays in Drug Testing
ATP assays are widely utilized in pharmacology to assess cell viability and drug efficacy. These assays measure the amount of ATP present in cells, providing insights into cellular health and the effects of various treatments. Enhanced glow-type ATP assays allow for longer detection times and greater flexibility in experimental design, making them invaluable tools in drug discovery .
Synthetic Biology and Bioengineering Applications
3.1 Biochemical Switches
The use of ATP in synthetic biochemical switches has garnered attention due to its role in phosphorylation-dephosphorylation cycles that regulate cellular processes. Research indicates that manipulating ATP levels can enhance the robustness of these switches, offering potential applications in synthetic biology for designing responsive systems .
3.2 Development of Drug Delivery Systems
Recent advancements have also explored the incorporation of ATP into drug delivery systems. For instance, polymers modified with ATP can enhance the solubility and bioavailability of therapeutic agents, allowing for more effective treatment strategies .
Environmental and Food Safety Applications
4.1 Detection of Contaminants
ATP assays are instrumental in environmental monitoring, particularly for detecting bacterial contamination in water sources and food products. By measuring extracellular ATP released from dying cells, researchers can assess contamination levels accurately .
Table 1: Summary of Key Applications of this compound
Chemical Reactions Analysis
Hydrolysis of ATP
The hydrolysis of ATP is a fundamental reaction that releases energy, allowing it to perform work in biological systems. The reaction can be represented as follows:
ATP+H2O⇌ADP+Pi+Energy
This reaction is exergonic, with a standard free energy change (ΔG∘) of approximately -30.5 kJ/mol when converting one mole of ATP to ADP and inorganic phosphate (Pi) under standard conditions .
Regeneration of ATP
The regeneration of ATP from ADP and inorganic phosphate requires energy input and can be summarized by the following equation:
ADP+Pi+Energy⇌ATP+H2O
This process typically occurs during cellular respiration and photosynthesis, where energy derived from metabolic processes is used to re-phosphorylate ADP .
Enzymatic Reactions Involving ATP-Ans
This compound can participate in various enzymatic reactions, including phosphorylation reactions where a phosphate group from ATP is transferred to a substrate. This reaction can be depicted as:
Substrate+ATP→Phosphorylated Substrate+ADP
This transfer often activates or alters the substrate's function, playing a critical role in metabolic pathways .
Catalysis by Metal Complexes
Recent studies have shown that metal complexes with ATP can enhance catalytic activity in specific reactions. For instance, a copper(II)-ATP complex has been found to catalyze Diels-Alder reactions with high enantioselectivity. This complex formation involves key residues in ATP that coordinate with metal ions, significantly improving reaction rates and selectivity .
Table 1: Catalytic Performance of Cu(II)-ATP Complex
Entry | Metal Ion | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
1 | Cu(II) | 90 | 74 (exo), 65 (endo) |
2 | Zn(II) | Low | Low |
3 | Co(II) | Low | Low |
4 | Ni(II) | Low | Low |
Role in Energy Metabolism
This compound plays a pivotal role in various metabolic pathways, including glycolysis and oxidative phosphorylation. It serves as an essential substrate for enzymes involved in these pathways, facilitating energy production and utilization within cells .
Hydrolysis Mechanism Insights
Research has provided insights into the mechanism of ATP hydrolysis, particularly its dependence on the structural conformation of the enzyme ATP synthase. The rotation of subunits within this enzyme complex during ATP hydrolysis has been characterized using advanced imaging techniques, revealing intricate details about how energy is harnessed at the molecular level .
Properties
CAS No. |
66492-86-2 |
---|---|
Molecular Formula |
C20H23N6O15P3S |
Molecular Weight |
712.4 g/mol |
IUPAC Name |
5-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H23N6O15P3S/c21-18-15-19(23-8-22-18)26(9-24-15)20-17(28)16(27)13(39-20)7-38-43(31,32)41-44(33,34)40-42(29,30)25-12-5-1-4-11-10(12)3-2-6-14(11)45(35,36)37/h1-6,8-9,13,16-17,20,27-28H,7H2,(H,31,32)(H,33,34)(H2,21,22,23)(H2,25,29,30)(H,35,36,37)/t13-,16-,17-,20-/m1/s1 |
InChI Key |
IVVJOUNYPZPCPK-AEVYOOLXSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyms |
adenosine triphosphate-1-aminonaphthalene-5-sulfonate ATP-1-aminonaphthalene-5-sulfonate ATP-ANS |
Origin of Product |
United States |
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